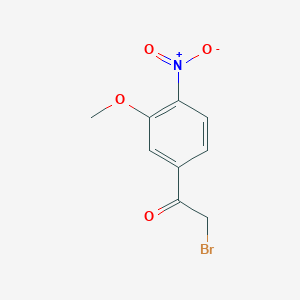

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWMRBOYINCKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591742 | |

| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-63-6 | |

| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide

This guide provides a comprehensive technical overview of the structure elucidation of the organic compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthetic pathway and the analytical techniques required to unequivocally confirm the molecular structure of this compound, emphasizing the "why" behind the experimental choices.

Introduction and Significance

This compound is a substituted α-bromoacetophenone. This class of compounds is of significant interest in organic synthesis, serving as versatile building blocks for the preparation of a wide array of heterocyclic compounds and other complex organic molecules. The presence of a bromine atom at the alpha position to the carbonyl group makes it a potent electrophile, susceptible to nucleophilic substitution reactions. The methoxy and nitro substituents on the phenyl ring further modulate its reactivity and provide handles for subsequent chemical transformations. Accurate structural confirmation is paramount for its use in any synthetic route to ensure the desired outcome and avoid the generation of impurities.

Synthesis of this compound

The synthesis of the target compound is typically achieved through a two-step process starting from 3-methoxy-4-nitroacetophenone.

Synthesis of the Precursor: 1-(3-methoxy-4-nitrophenyl)ethanone

The precursor, 1-(3-methoxy-4-nitrophenyl)ethanone, can be synthesized via the nitration of 3-methoxyacetophenone. However, for the purpose of this guide, we will consider it as a commercially available starting material. Information from chemical suppliers indicates its availability with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .

α-Bromination of 1-(3-methoxy-4-nitrophenyl)ethanone

The conversion of the precursor to the final product involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-bromination.

Reaction Scheme:

Caption: Synthesis of the target compound via α-bromination.

Experimental Protocol:

A common and effective method for this transformation is the use of bromine in a suitable solvent, such as acetic acid or chloroform.[1] N-Bromosuccinimide (NBS) can also be employed as a brominating agent, often with a radical initiator in a non-polar solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

-

Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water to remove any residual acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Structure Elucidation by Spectroscopic Techniques

The unequivocal confirmation of the structure of the synthesized compound is achieved through a combination of spectroscopic methods. The expected data are inferred from the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, we expect to see specific splitting patterns. The proton at position 2 (ortho to the acetyl group and meta to the nitro group) will likely be a doublet. The proton at position 5 (ortho to the nitro group and meta to the acetyl group) will also be a doublet. The proton at position 6 (meta to both the acetyl and nitro groups) will appear as a doublet of doublets.

-

Methylene Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group will be observed. This peak is expected to be in the range of δ 4.4-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the bromine atom.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group will be present, typically in the region of δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C4) and the carbon bearing the acetyl group (C1) will be significantly deshielded. The carbon attached to the methoxy group (C3) will be shielded relative to the others.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group will appear at a characteristic chemical shift, typically in the range of δ 30-40 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal around δ 55-60 ppm.

2D NMR Techniques (COSY and HSQC):

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1690-1710 cm⁻¹ for the aryl ketone carbonyl group. The presence of the α-bromo substituent may slightly shift this frequency.

-

N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration will appear in the range of 1500-1550 cm⁻¹, and the symmetric stretching vibration will be observed between 1330-1370 cm⁻¹.

-

C-O Stretch (Aryl Ether): A moderate to strong absorption band for the aryl-alkyl ether linkage is expected around 1200-1280 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈BrNO₄). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

α-Cleavage: A prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the [M-Br]⁺ ion and the [M-CH₂Br]⁺ ion (the acylium ion).

-

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) as a neutral radical is also a common pathway for nitroaromatic compounds, leading to a peak at [M-46]⁺.

-

Other Fragments: Other significant fragments may arise from the cleavage of the methoxy group (loss of CH₃ or OCH₃) and fragmentation of the aromatic ring.

Data Summary and Workflow Visualization

Table 1: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (d, d, dd) |

| -CH₂Br | δ 4.4-4.7 ppm (s) | |

| -OCH₃ | δ 3.9-4.1 ppm (s) | |

| ¹³C NMR | C=O | δ 185-195 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| -CH₂Br | δ 30-40 ppm | |

| -OCH₃ | δ 55-60 ppm | |

| IR | C=O Stretch | 1690-1710 cm⁻¹ |

| N-O Asymmetric Stretch | 1500-1550 cm⁻¹ | |

| N-O Symmetric Stretch | 1330-1370 cm⁻¹ | |

| C-O Stretch | 1200-1280 cm⁻¹ & 1000-1050 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z corresponding to C₉H₈⁷⁹BrNO₄ and C₉H₈⁸¹BrNO₄ |

| [M-Br]⁺ | m/z = M - 79/81 | |

| [M-CH₂Br]⁺ | m/z = M - 93/95 | |

| [M-NO₂]⁺ | m/z = M - 46 |

digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Synthesis" { label = "Synthesis & Purification"; style=filled; color="#F1F3F4"; node [color="#4285F4", fillcolor="#4285F4"]; Start [label="1-(3-methoxy-4-nitrophenyl)ethanone"]; Reaction [label="α-Bromination"]; Purification [label="Recrystallization"]; Product [label="Pure this compound", shape=ellipse, color="#34A853", fillcolor="#34A853"]; Start -> Reaction -> Purification -> Product; } subgraph "cluster_Analysis" { label = "Spectroscopic Analysis"; style=filled; color="#F1F3F4"; node [color="#FBBC05", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry"]; } Product -> {NMR, IR, MS} [lhead="cluster_Analysis"]; subgraph "cluster_Elucidation" { label = "Structure Confirmation"; style=filled; color="#F1F3F4"; node [color="#34A853", fillcolor="#34A853"]; Data_Analysis [label="Data Interpretation\n& Comparison"]; Structure_Confirmation [label="Final Structure Confirmed", shape=Mdiamond, color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; } {NMR, IR, MS} -> Data_Analysis; Data_Analysis -> Structure_Confirmation;

}

Sources

An In-depth Technical Guide to 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone (CAS No. 90725-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a highly functionalized aromatic ketone that serves as a critical intermediate in synthetic organic chemistry. Its strategic importance lies in the unique arrangement of its functional groups: an α-bromo ketone, a methoxy group, and a nitro group on the phenyl ring. This combination of reactive sites makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. The α-bromo ketone moiety is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions, which are fundamental for the construction of heterocyclic systems prevalent in many drug scaffolds. The methoxy and nitro groups on the aromatic ring not only influence the reactivity of the molecule but also provide handles for further chemical modifications, allowing for the fine-tuning of molecular properties in drug design. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this valuable synthetic intermediate.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 90725-63-6 | Internal Database |

| Molecular Formula | C₉H₈BrNO₄ | Internal Database |

| Molecular Weight | 274.07 g/mol | Internal Database |

| IUPAC Name | 2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone | Internal Database |

| Appearance | Pale yellow to yellow crystalline solid (inferred) | |

| Melting Point | 135-137 °C (for the related compound 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone)[1] | Echemi[1] |

| Boiling Point | 475.2 K (for the related compound 1-(3-nitrophenyl)ethanone)[2] | NIST WebBook[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (inferred) |

Spectroscopic Data (Typical for α-Bromoacetophenones):

-

¹H NMR: Expect signals for the aromatic protons (with splitting patterns influenced by the methoxy and nitro substituents), a singlet for the methoxy group protons, and a singlet for the α-bromomethylene protons.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the α-bromomethylene carbon, the aromatic carbons (with chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group), and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands are expected for the carbonyl group (C=O) stretching, aromatic C-C stretching, C-O stretching of the methoxy group, and N-O stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(3-methoxy-4-nitrophenyl)ethanone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone, facilitated by the formation of an enol or enolate intermediate. The following protocol is a representative method adapted from the synthesis of similar α-bromoacetophenones.[3]

Reaction Scheme:

Sources

1H NMR Spectrum of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offers an in-depth technical exploration of the ¹H NMR spectrum of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, a substituted acetophenone derivative of interest in synthetic and medicinal chemistry. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its electronic and conformational properties. This document will detail the theoretical underpinnings of the spectrum, a practical guide to its acquisition, and a thorough interpretation of its features, grounded in established spectroscopic principles.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a unique ¹H NMR spectrum. The chemical shifts (δ), integration values, and signal multiplicities are governed by the electronic environment of each proton. The aromatic ring, substituted with a methoxy group, a nitro group, and a bromoacetyl group, presents a complex interplay of electronic effects.

Key Structural Features and Their Expected ¹H NMR Signatures:

-

Aromatic Protons: The benzene ring has three protons. Their chemical shifts are influenced by the anisotropic effect of the ring current, which generally places them in the 6.5-8.0 ppm region.[1] The substituents on the ring, however, will cause significant shifts.

-

The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and induction, which deshields nearby protons, shifting their signals downfield to a higher ppm value.[2]

-

The methoxy group (-OCH₃) is an electron-donating group through resonance, which shields nearby protons, particularly at the ortho and para positions, shifting their signals upfield to a lower ppm value.

-

The bromoacetyl group (-COCH₂Br) is an electron-withdrawing group, which will also contribute to the deshielding of the aromatic protons.

-

-

Methylene Protons (-CH₂Br): The two protons of the methylene group are adjacent to a carbonyl group and a bromine atom. Both are electronegative and will strongly deshield these protons, causing their signal to appear significantly downfield.[3]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which is electronegative. Their signal is expected to be a singlet and typically appears in the range of 3.5-5.5 ppm.[4][5]

Spin-Spin Coupling:

The multiplicity of the signals for the aromatic protons is determined by spin-spin coupling with their neighbors. The magnitude of this coupling is described by the coupling constant (J), measured in Hertz (Hz). For aromatic systems, typical coupling constants are:

-

ortho-coupling (³J): ~7-10 Hz

-

meta-coupling (⁴J): ~2-3 Hz

-

para-coupling (⁵J): ~0-1 Hz[6]

Due to the substitution pattern of the aromatic ring in this compound, we expect to see distinct splitting patterns for each of the three aromatic protons, likely resulting in a doublet, a doublet of doublets, and another doublet.

Below is a diagram illustrating the logical workflow for predicting the ¹H NMR spectrum based on the molecular structure.

Caption: Workflow for predicting the 1H NMR spectrum.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A robust and well-defined experimental protocol is essential for obtaining a high-quality ¹H NMR spectrum. This section provides a step-by-step methodology for the preparation of the sample and the acquisition of the data.

Materials and Instrumentation:

-

Sample: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for more polar compounds.[7]

-

Internal Standard: Tetramethylsilane (TMS) (0.03% v/v in the deuterated solvent). TMS is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[4]

-

NMR Tube: High-quality 5 mm NMR tube.

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. For ¹H NMR, a concentration of 10 to 100 mM is generally sufficient.[7][8]

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.[7] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering the Sample (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9] This is crucial to avoid poor spectral resolution.

-

Transferring to the NMR Tube: Carefully transfer the clear solution into the NMR tube. The sample height should be approximately 4-5 cm.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters and Data Acquisition:

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate all the signals in the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

The following diagram outlines the experimental workflow for acquiring the ¹H NMR spectrum.

Caption: Structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents on the aromatic ring, combined with a robust experimental protocol, allows for a confident and accurate interpretation of the spectrum. This guide has provided a comprehensive overview of the theoretical principles, practical considerations, and detailed analysis required for the structural elucidation of this compound using ¹H NMR spectroscopy. The predicted chemical shifts, integration values, and multiplicities serve as a valuable reference for researchers working with this and similar molecules.

References

- University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.

- Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.

- CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.

- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- University College London. (n.d.). Chemical shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Western University. (n.d.). NMR Sample Preparation.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- University College London. (n.d.). Spin-Spin Coupling.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. organomation.com [organomation.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Solubility Profiling of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Methodological and Predictive Analysis

An In-depth Technical Guide for the Research Professional

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone (CAS No. 5333-38-0), a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and presents a predictive analysis based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction and a Priori Analysis

This compound is a substituted acetophenone derivative. Its structure incorporates several key functional groups that dictate its physicochemical behavior: an aromatic phenyl ring, a nitro group (-NO₂), a methoxy group (-OCH₃), and an α-bromo ketone. These features create a molecule of significant polarity and specific intermolecular interaction capabilities, making the choice of an appropriate solvent system non-trivial.

A thorough understanding of its solubility is critical for:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction medium to achieve optimal reaction rates and yields.

-

Purification: Selecting appropriate solvent/anti-solvent systems for recrystallization to remove impurities.

-

Chromatography: Choosing the correct mobile phase for effective separation in techniques like HPLC or column chromatography.

-

Formulation: Developing stable and bioavailable drug products if the compound is a precursor to an API.

This guide will first deconstruct the molecule's properties to build a theoretical solubility framework, then provide a practical, detailed methodology for empirical determination.

Physicochemical Properties & Structural Analysis

Direct experimental data for this compound is sparse in publicly available literature. However, a detailed analysis of its structure allows for reliable predictions of its behavior.

-

Molecular Formula: C₉H₈BrNO₄

-

Molar Mass: 274.07 g/mol

-

Polarity: The molecule possesses strong polar characteristics. The primary contributors are the nitro group and the ketone carbonyl group, which are potent electron-withdrawing groups creating a significant dipole moment. The methoxy group's ether oxygen also contributes to the overall polarity.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the oxygen atoms of the nitro, ketone, and methoxy groups can all act as hydrogen bond acceptors. This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Hydrophobicity: The benzene ring provides a nonpolar surface area, contributing a hydrophobic character that will favor solubility in less polar organic solvents.

The solubility of this compound is therefore a balance between its significant polarity and its aromatic, nonpolar core. The general principle of "like dissolves like" suggests it will be most soluble in polar aprotic or polar protic organic solvents and poorly soluble in nonpolar aliphatic solvents or water.[1]

Theoretical Principles of Solubility

The dissolution of a crystalline solute into a solvent is governed by two key energetic factors:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. Based on the structure of this compound, we can anticipate the following interactions:

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): Strong solvation is expected due to dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the solute's oxygen atoms.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Favorable dipole-dipole interactions between the solvent's polar functional groups (like the carbonyl in acetone) and the solute's polar groups will drive solubility.

-

In Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solvation energy will be low, primarily relying on weak van der Waals forces. These forces are unlikely to overcome the strong intermolecular forces (dipole-dipole) in the solute's crystal lattice, leading to poor solubility.

The following diagram illustrates the key molecular properties of the solute and solvent that govern the dissolution process.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method is a reliable technique.[2][3] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solid.

Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (±0.1 mg)

-

Selection of organic solvents (HPLC grade): Hexane, Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker/incubator or magnetic stir plate with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Standard Operating Procedure (SOP)

-

Preparation of Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent where it is freely soluble (e.g., Acetone or DCM) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance vs. concentration and determine the line of best fit (Beer-Lambert Law). This curve will be used to determine the concentration of the saturated solutions.

-

Sample Preparation and Equilibration: a. For each solvent to be tested, add an excess amount of the solid compound to a vial (e.g., add 50 mg to 2 mL of solvent). The presence of undissolved solid is essential to ensure saturation. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). d. Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the required equilibration time.

-

Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same temperature to let the excess solid settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve. e. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation: a. Use the calibration curve to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. c. Express the solubility in appropriate units, such as mg/mL or mol/L. d. Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Predicted Solubility Profile & Analysis

The following table provides a predicted qualitative solubility profile for this compound. This profile is based on theoretical principles and should be confirmed experimentally using the protocol described above. Solvents are ordered by increasing polarity.[4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | Weak van der Waals forces are insufficient to overcome the solute's lattice energy. |

| Toluene | Nonpolar (Aromatic) | Low | π-π stacking interactions with the solute's aromatic ring may provide slight solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions between DCM and the solute's polar groups. |

| Ethyl Acetate | Polar Aprotic | Moderate | Good balance of polarity to interact with the solute's functional groups. |

| Acetone | Polar Aprotic | High | Strong dipole of the ketone group effectively solvates the polar solute. |

| Ethanol | Polar Protic | Moderate to High | Can engage in hydrogen bonding (as an acceptor) and strong dipole-dipole interactions. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might be slightly less compatible with the nonpolar aromatic part. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole interactions. Often considered a near-universal solvent for polar organic compounds. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic and bromoalkyl portion of the molecule dominates, leading to hydrophobicity. |

Conclusion and Recommendations

This compound is a highly functionalized molecule with solubility characteristics dominated by its strong polar groups. It is predicted to be readily soluble in polar aprotic solvents like Acetone, DCM, and DMSO, and moderately soluble in polar protic solvents such as ethanol. Conversely, it is expected to be insoluble in nonpolar solvents like hexane and in water.

For practical applications, it is strongly recommended that researchers and process chemists:

-

Empirically Verify Solubility: Use the provided SOP to generate quantitative solubility data in the specific solvents relevant to their process before proceeding with large-scale work.

-

Consider Solvent Mixtures: For fine-tuning processes like recrystallization, binary solvent systems (e.g., DCM/Hexane or Ethanol/Water) can be explored to precisely control solubility.

-

Safety Precautions: Always handle halogenated organic compounds in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

By combining the theoretical framework with rigorous experimental validation, scientists can effectively manipulate the solubility of this versatile intermediate to achieve their synthetic and developmental goals.

References

-

PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. Copper oxide (CuO). National Center for Biotechnology Information. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Wikipedia. Copper(II) oxide. [Link]

-

Ataman Kimya. COPPER OXIDE. [Link]

-

The Good Scents Company. copper(II) oxide. [Link]

-

Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

Sources

Unveiling the Bioactive Potential of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, a detailed analysis of its structural components—the α-bromoacetophenone core and the 3-methoxy-4-nitrophenyl moiety—provides a strong rationale for investigating its potential as a modulator of key biological processes. This document synthesizes existing knowledge on related chemical structures to postulate potential therapeutic applications, outlines detailed experimental protocols for the validation of these activities, and provides the foundational framework for its preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: Deconstructing this compound

This compound (CAS No. 90725-63-6) is a substituted α-bromoacetophenone.[1][2] Its structure is characterized by a phenyl ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position, attached to a bromoacetyl group. The key reactive center of this molecule is the α-bromoketone, a well-known electrophilic "warhead" capable of covalent modification of nucleophilic residues in biological macromolecules. This inherent reactivity is the primary basis for its predicted biological activities.

| Chemical Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90725-63-6 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CBr)[O-] |

Postulated Biological Activities: An Evidence-Based Hypothesis

The biological potential of this compound can be inferred from the extensive research on its core chemical scaffolds.

Enzyme Inhibition: A Covalent Approach

The α-bromoacetophenone moiety is a classic feature in the design of covalent inhibitors. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within the active sites of enzymes, leading to irreversible inhibition.

-

Protein Tyrosine Phosphatases (PTPs): A series of α-haloacetophenone derivatives have demonstrated inhibitory activity against protein tyrosine phosphatases like SHP-1 and PTP1B.[3] Notably, brominated derivatives were found to be significantly more potent than their chlorinated counterparts.[3] PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in cancer, autoimmune disorders, and metabolic diseases.

-

Phospholipase A2 (PLA2): p-Bromophenacyl bromide, a related α-bromoacetophenone, is a known inhibitor of phospholipase A2. PLA2 enzymes are involved in the inflammatory cascade by releasing arachidonic acid from the cell membrane.

Anticancer and Cytotoxic Potential

The combination of a reactive electrophile and a substituted aromatic ring system suggests a strong potential for anticancer activity.

-

Covalent Alkylation of Oncoproteins: The α-bromoacetyl group can act as a "warhead" to covalently bind to and inactivate key proteins involved in cancer cell proliferation and survival. Structurally similar compounds have been utilized in the development of therapeutic agents for oncology.

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis). The cellular stress induced by covalent modification of cellular proteins by this compound could trigger apoptotic pathways. Thiazole derivatives synthesized from α-bromoacetophenones have shown pro-apoptotic effects.

-

Enhanced Activity from Substituents: The presence of methoxy groups on a benzene ring has been shown to enhance the anticancer activity of various compounds.[4]

Antimicrobial Activity

α-Bromoacetophenones are versatile precursors for the synthesis of various heterocyclic compounds, particularly thiazoles, which are known for their broad-spectrum antimicrobial properties. The Hantzsch thiazole synthesis, which utilizes α-haloketones, is a prominent example. Compounds containing hydrazone-bridged thiazole and pyrrole rings, synthesized from α-bromoacetophenone derivatives, have demonstrated antimicrobial activity.[5][6]

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered experimental approach is recommended.

General Experimental Workflow

The following diagram outlines a logical progression for the preclinical evaluation of this compound.

Caption: A generalized workflow for the preclinical evaluation of the target compound.

Detailed Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a common method for assessing the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO₂.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well.

-

Pipette up and down to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Detailed Protocol: PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the direct inhibitory effect of the compound on the PTP1B enzyme.

Objective: To determine the IC₅₀ of this compound against human recombinant PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound

-

DMSO

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of the PTP1B enzyme solution.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the pNPP substrate.

-

Incubate for 30 minutes at 37°C.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

-

Potential Mechanism of Action: A Visual Hypothesis

The primary hypothesized mechanism of action involves the covalent modification of a target protein, leading to the inhibition of its function and downstream signaling.

Caption: Hypothesized covalent inhibition mechanism of the target compound.

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery campaign. Its structural features strongly suggest potential as an enzyme inhibitor with applications in oncology and infectious diseases. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses and elucidating the compound's mechanism of action. Future work should focus on hit-to-lead optimization to improve potency and selectivity, as well as comprehensive profiling of its pharmacokinetic and toxicological properties.

References

-

PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link]

-

Arabaci, G., Yi, T., Fu, H., Porter, M. E., Beebe, K. D., & Pei, D. (2002). alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. Bioorganic & medicinal chemistry letters, 12(21), 3047–3050. Retrieved from [Link]

-

MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

Taylor & Francis Online. (2012). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Introduction

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a brominated acetyl group and a substituted phenyl ring, offers multiple points for further chemical modification, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development. We will explore two distinct and viable synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the methodological choices.

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be efficiently achieved through two primary routes, each originating from readily available starting materials.

-

Pathway 1: Direct Nitration and Subsequent Bromination. This is arguably the more direct approach, commencing with 3-methoxyacetophenone. The synthesis involves two key transformations: the electrophilic nitration of the aromatic ring, followed by the α-bromination of the ketone.

-

Pathway 2: A Route from Vanillin. This alternative pathway utilizes the abundant and renewable starting material, vanillin. The synthesis involves the protection of the phenolic hydroxyl group via acetylation, followed by nitration. A subsequent Fries rearrangement of the resulting ester yields the acetophenone intermediate, which is then brominated to afford the final product.

The choice between these pathways may be dictated by factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

Pathway 1: Synthesis from 3-Methoxyacetophenone

This pathway is a straightforward two-step process that leverages well-established organic reactions.

Step 1: Nitration of 3-Methoxyacetophenone

The initial step is the electrophilic aromatic substitution of 3-methoxyacetophenone to introduce a nitro group onto the aromatic ring, yielding 1-(3-methoxy-4-nitrophenyl)ethanone.

Mechanistic Insight: Electrophilic Aromatic Substitution

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The electron-rich aromatic ring of 3-methoxyacetophenone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[3]. A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product[4]. The directing effects of the substituents on the aromatic ring are crucial. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. In this case, the powerful activating and directing effect of the methoxy group favors the introduction of the nitro group at the position para to it.

Experimental Protocol: Nitration of 3-Methoxyacetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to a temperature of 0°C.

-

Addition of Substrate: Slowly add 3-methoxyacetophenone to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cooled nitrating mixture to the solution of 3-methoxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0 and 5°C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated solid, 1-(3-methoxy-4-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: α-Bromination of 1-(3-methoxy-4-nitrophenyl)ethanone

The second and final step is the selective bromination of the methyl group of the acetophenone intermediate to yield the target molecule, this compound.

Mechanistic Insight: α-Bromination of Ketones

The α-bromination of ketones can proceed under either acidic or basic conditions. In an acidic medium, the reaction is catalyzed by the formation of an enol intermediate[5][6]. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst[7].

Experimental Protocol: α-Bromination

-

Reaction Setup: Dissolve 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent, such as chloroform or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of bromine in the same solvent to the reaction mixture.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for a designated period. After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization[8].

Data Summary for Pathway 1

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Nitration | 3-Methoxyacetophenone | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 | 70-85 |

| 2. Bromination | 1-(3-methoxy-4-nitrophenyl)ethanone | Br₂ | Chloroform/Acetic Acid | 0 to RT | 80-95 |

Workflow for Pathway 1

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone protocol"

Application Note & Protocol

Title: A Comprehensive Guide to the Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Abstract

This document provides a detailed, field-proven protocol for the synthesis of this compound, a valuable phenacyl bromide derivative. Phenacyl bromides are important intermediates in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex organic molecules. This guide details the acid-catalyzed α-bromination of 1-(3-methoxy-4-nitrophenyl)-1-ethanone using elemental bromine in an acetic acid medium. The narrative emphasizes the underlying chemical principles, safety imperatives, and procedural best practices to ensure a reproducible and high-yield synthesis. It is intended for researchers and professionals in organic chemistry and drug development.

Chemical Profile & Reaction Scheme

The target molecule is synthesized from its corresponding acetophenone precursor.

| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Material |  | 1-(3-methoxy-4-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17[1][2] | 22106-39-4[1][3] |

| Product |  | This compound | C₉H₈BrNO₄ | 274.07 | N/A |

Reaction Scheme

The overall transformation involves the selective bromination of the α-carbon of the ketone.

Caption: α-Bromination of the starting ketone.

Principle of Reaction: Acid-Catalyzed α-Halogenation

The synthesis of α-bromo ketones from ketones is a classic α-substitution reaction that proceeds via an acid-catalyzed mechanism.[2][4] The key to this reaction is the conversion of the ketone into its more nucleophilic enol tautomer.

Mechanism Steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (in this case, acetic acid or a trace amount of HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[5]

-

Enol Formation (Rate-Determining Step): A weak base (like the acetate ion or a water molecule) removes a proton from the α-carbon. This results in the formation of a carbon-carbon double bond, yielding the enol intermediate. The formation of this enol is the slow, rate-determining step of the entire reaction sequence.[4][5] This is a critical insight, as it explains why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[4]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine (Br₂) molecule. This forms a new carbon-bromine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.[2][6]

-

Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[2]

This acid-catalyzed pathway is highly efficient for monobromination because the introduction of the first electron-withdrawing bromine atom destabilizes the subsequent carbocation intermediate that would be required for a second bromination.[5]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 1-(3-methoxy-4-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 10.0 | 1.0 | 1.95 g |

| Bromine (Br₂) | Br₂ | 159.81 | 10.5 | 1.05 | 0.54 mL (d=3.1 g/mL) |

| Glacial Acetic Acid (CH₃COOH) | C₂H₄O₂ | 60.05 | - | - | ~30 mL |

| Ice Water | H₂O | 18.02 | - | - | ~200 mL |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As needed |

| 5% Sodium Bisulfite Solution (NaHSO₃) | NaHSO₃ | 104.06 | - | - | ~20 mL (optional) |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser with a drying tube (filled with CaCl₂)

-

Water bath or heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Setup and Dissolution:

-

Equip a 100 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser topped with a drying tube.

-

In a certified chemical fume hood, add 1.95 g (10.0 mmol) of 1-(3-methoxy-4-nitrophenyl)ethanone to the flask.

-

Add 20 mL of glacial acetic acid and stir until the solid is completely dissolved.

-

-

Bromination:

-

In the dropping funnel, prepare a solution of 0.54 mL (10.5 mmol) of bromine in 10 mL of glacial acetic acid.

-

Cool the reaction flask in a water/ice bath to between 0-10 °C.

-

Add the bromine solution dropwise to the stirred ketone solution over a period of 20-30 minutes. Maintain the temperature below 15 °C throughout the addition.

-

Causality Note: Slow, dropwise addition at a controlled temperature is crucial to prevent a rapid, exothermic reaction and to minimize the formation of side products, such as dibrominated species.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The characteristic red-brown color of bromine should fade to a pale yellow, indicating consumption of the reagent.

-

-

Quenching and Precipitation:

-

Slowly and carefully pour the reaction mixture into a beaker containing ~200 mL of vigorously stirred ice water.

-

A pale yellow or off-white solid product should precipitate immediately.

-

Causality Note: The organic product is insoluble in water, while the acetic acid and any inorganic byproducts (like HBr) are soluble. This step effectively stops the reaction and isolates the crude product.

-

-

Isolation and Washing:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold water until the filtrate is no longer acidic (test with pH paper).

-

(Optional) To remove any residual bromine, wash the cake with a small amount of cold 5% sodium bisulfite solution, followed by more cold water.

-

Press the solid as dry as possible on the filter paper.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat gently to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Characterization (Self-Validation)

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

-

¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), and importantly, a singlet for the methylene protons adjacent to the bromine atom (-CH₂Br), typically expected around δ 4.4-4.7 ppm.

-

IR (KBr): Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹, C-Br stretching vibrations, and peaks corresponding to the aromatic nitro group (~1520 and 1350 cm⁻¹).

Safety & Handling

This protocol involves hazardous materials and must be performed with appropriate safety measures.

-

General Precautions: All operations must be conducted in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8]

-

Bromine: Bromine is extremely toxic, corrosive, and can cause severe, slow-healing burns upon skin contact.[7] It is fatal if inhaled. Handle liquid bromine with extreme care, using a glass syringe or a dedicated dropping funnel. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize spills.

-

Glacial Acetic Acid: Acetic acid is corrosive and causes severe skin and eye damage. Avoid inhalation of vapors.

-

α-Bromo Ketones (Product): The product is a lachrymator (causes tearing) and a skin irritant. Avoid contact with skin and eyes and do not inhale the dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Reaction does not start (color remains) | Low temperature; insufficient acid catalyst. | Allow the reaction to warm to room temperature. If needed, add a single drop of concentrated HBr to initiate the reaction. |

| Low Yield | Incomplete reaction; product loss during workup. | Ensure the reaction runs to completion (monitor by TLC). Minimize the amount of solvent used for recrystallization. Ensure precipitation is complete by chilling thoroughly. |

| Product is an oil or sticky solid | Impurities present; incomplete drying. | Re-purify by recrystallization, possibly using a different solvent system (e.g., ethanol/water). Ensure the product is thoroughly dried under vacuum. |

| Dark brown or red product | Excess bromine or side reactions. | Ensure the stoichiometry of bromine is correct (slight excess only). Wash the crude product with a sodium bisulfite solution to remove residual Br₂. Purify carefully by recrystallization. |

References

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

JoVE. (n.d.). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromine. Retrieved from [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4′-甲氧基-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [chemicalbook.com]

- 4. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5 | CID 294764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-(3-Methoxy-5-nitrophenyl)ethanone | 85276-69-3 [chemicalbook.com]

- 8. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone in Modern Heterocyclic Synthesis

Introduction: The Versatility of a Key Building Block

In the landscape of synthetic organic chemistry, α-haloketones are indispensable synthons, prized for their dual reactivity which enables the construction of complex molecular architectures.[1] Among these, 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone stands out as a particularly valuable precursor. Its structure incorporates a highly reactive α-bromo ketone moiety, essential for classical cyclization reactions, and a substituted phenyl ring. The methoxy and nitro groups on the phenyl ring not only modulate the electronic properties of the molecule but also offer synthetic handles for further functionalization, making the resulting heterocyclic compounds attractive for drug discovery and materials science.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: thiazoles, imidazoles, and quinoxalines. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying mechanisms, practical experimental details, and the rationale behind procedural choices. The heterocyclic scaffolds derived from this building block are frequently associated with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5][6][7]

I. Synthesis of 4-(3-methoxy-4-nitrophenyl)thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis remains one of the most reliable and fundamental methods for constructing the thiazole ring.[8] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[5][8] The use of this compound in this reaction provides direct access to thiazoles bearing the functionally rich 3-methoxy-4-nitrophenyl substituent at the 4-position.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the ketone and displacing the bromide ion. This initial S-alkylation forms a key intermediate which then undergoes intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the ionic intermediates and facilitates the proton transfer steps involved in the cyclization and dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Thiourea

-

Absolute Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol, 1.0 eq) in 40 mL of absolute ethanol.

-

To this solution, add thiourea (12 mmol, 1.2 eq). The use of a slight excess of thiourea ensures the complete consumption of the limiting α-bromoketone.

-

Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 3-4 hours.

-

After completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7-8). This step neutralizes the HBr formed during the reaction and precipitates the free amine product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

-

Dry the crude product in a vacuum oven at 50°C.

-

For further purification, the crude solid can be recrystallized from ethanol to yield the pure 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole as a crystalline solid.

Data Summary: Hantzsch Synthesis Variations

| Thio-Component | Solvent | Conditions | Product | Typical Yield | Reference |

| Thiourea | Ethanol | Reflux, 3h | 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole | 85-95% | [9][10] |

| Thioacetamide | Ethanol | Reflux, 4h | 2-Methyl-4-(3-methoxy-4-nitrophenyl)thiazole | 80-90% | [5] |

| Phenylthioamide | DMF | 80°C, 5h | 2-Phenyl-4-(3-methoxy-4-nitrophenyl)thiazole | 75-85% | [11] |

II. Synthesis of 2,4-Disubstituted Imidazoles

The reaction of α-haloketones with amidines is a classical and highly effective method for the synthesis of 2,4-disubstituted imidazoles.[12][13][14] This approach allows for the introduction of diverse substituents at both the 2- and 4-positions of the imidazole ring, making it a powerful tool for generating compound libraries for biological screening.

Mechanistic Rationale

The synthesis begins with the N-alkylation of the amidine by the α-bromoketone. The more nucleophilic nitrogen of the amidine attacks the α-carbon, displacing the bromide. The resulting intermediate then undergoes cyclization, where the second nitrogen atom of the amidine moiety attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic imidazole ring. The use of a weak base like potassium bicarbonate is critical to neutralize the hydrobromide salt of the amidine starting material, liberating the free amidine for the initial nucleophilic attack, and also to neutralize the HBr produced during the reaction.[13]

Caption: Workflow for the synthesis of imidazoles.

Experimental Protocol: Synthesis of 2-Aryl-4-(3-methoxy-4-nitrophenyl)imidazole

Materials:

-

This compound

-

Benzamidine hydrochloride (or other amidine hydrochloride)

-

Potassium Bicarbonate (KHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

Procedure:

-

In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, add the amidine hydrochloride (e.g., benzamidine hydrochloride, 11 mmol, 1.1 eq), potassium bicarbonate (30 mmol, 3.0 eq), and 50 mL of deionized water.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

In a separate beaker, dissolve this compound (10 mmol, 1.0 eq) in 50 mL of THF.

-

Add the THF solution of the α-bromoketone dropwise to the aqueous amidine mixture over 30 minutes via the dropping funnel.

-

Once the addition is complete, heat the biphasic mixture to a vigorous reflux (around 65-70°C) with continued strong stirring. The reaction is generally complete in 2-4 hours (monitor by TLC).

-

Cool the reaction to room temperature. Separate the organic (THF) layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

III. Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of benzo-fused heterocyclic compounds. A straightforward and high-yielding synthesis involves the condensation of an α-haloketone with an o-phenylenediamine. This reaction provides a rapid entry to substituted quinoxalines, which are prevalent in pharmaceuticals and functional materials.

Mechanistic Rationale

The reaction is believed to proceed through an initial nucleophilic substitution where one of the amino groups of the o-phenylenediamine attacks the α-carbon of the ketone, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second amino group on the ketone's carbonyl carbon, forming a dihydroquinoxaline intermediate. The final step is the aromatization to the stable quinoxaline ring system. This final step often occurs via air oxidation, especially when the reaction is heated in an open vessel, or can be facilitated by a mild oxidizing agent.[15]

Caption: General mechanism for Quinoxaline synthesis.

Experimental Protocol: Synthesis of 2-(3-methoxy-4-nitrophenyl)quinoxaline

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol or Polyethylene Glycol (PEG-400)

-

Triethylamine (optional, as an acid scavenger)

Procedure:

-

To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol, 1.0 eq) and this compound (10 mmol, 1.0 eq).

-

Add 50 mL of ethanol. The use of a green solvent like PEG-400 can also be an effective medium.[15]

-